5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an indole moiety, and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and indole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(furan-2-yl)-1H-indole: Similar structure but lacks the oxoethyl and hydroxy groups.
3-(furan-2-yl)-2-oxo-1-propyl-1,3-dihydro-2H-indol-2-one: Similar structure but lacks the bromine substituent.
5-bromo-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one: Similar structure but lacks the furan ring.
Uniqueness
The uniqueness of 5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups and structural features.
Properties
Molecular Formula |
C17H16BrNO4 |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one |
InChI |
InChI=1S/C17H16BrNO4/c1-2-7-19-13-6-5-11(18)9-12(13)17(22,16(19)21)10-14(20)15-4-3-8-23-15/h3-6,8-9,22H,2,7,10H2,1H3 |
InChI Key |
ZOCXHTXOYYULGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CO3)O |
Origin of Product |
United States |
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